3-(Diethoxymethyl)thiophene

Catalog No.
S1899682
CAS No.
3199-44-8
M.F
C9H14O2S
M. Wt
186.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethoxymethyl)thiophene

CAS Number

3199-44-8

Product Name

3-(Diethoxymethyl)thiophene

IUPAC Name

3-(diethoxymethyl)thiophene

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3

InChI Key

VHXDNUQYRTTWTH-UHFFFAOYSA-N

SMILES

CCOC(C1=CSC=C1)OCC

Canonical SMILES

CCOC(C1=CSC=C1)OCC

Precursor for Thiophene-3-Carboxaldehyde

3-(Diethoxymethyl)thiophene can act as a protected precursor to thiophene-3-carboxaldehyde, a valuable building block in organic synthesis. The diethoxymethyl group can be removed under specific conditions to generate the aldehyde functionality. This property allows researchers to introduce the formyl group (CHO) at a specific position on a thiophene ring for further chemical transformations Source: Journal of the American Chemical Society: .

3-(Diethoxymethyl)thiophene is a thiophene derivative characterized by a five-membered aromatic ring containing sulfur, with a diethoxymethyl group attached at the third position. This compound exhibits unique chemical properties due to the presence of the diethoxymethyl substituent, which enhances its reactivity and solubility compared to other thiophene derivatives. The molecular formula for 3-(Diethoxymethyl)thiophene is C8H10O2SC_8H_{10}O_2S, and its structure allows for various chemical modifications, making it a versatile compound in organic synthesis and materials science .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound into derivatives with reduced functional groups, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: Electrophilic substitution reactions are common, allowing for halogenation, nitration, and sulfonation at positions adjacent to the sulfur atom in the thiophene ring.

Thiophene-based compounds, including 3-(diethoxymethyl)thiophene, have been studied for their potential biological activities. These compounds are known to exhibit:

  • Anti-inflammatory properties: They have been shown to inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes.
  • Antimicrobial activity: Thiophene derivatives can inhibit the growth of various microorganisms, making them candidates for pharmaceutical applications.
  • Anticancer effects: Some studies indicate that these compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.

The synthesis of 3-(Diethoxymethyl)thiophene can be achieved through several methods:

  • Reaction with Thiophene-3-Carboxaldehyde: A common method involves reacting thiophene-3-carboxaldehyde with diethyl ether in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate hemiacetal, followed by dehydration to yield the final product.
  • Industrial Production: In industrial settings, continuous flow reactors are often used to optimize reaction conditions such as temperature and pressure. Advanced purification techniques like distillation and chromatography are employed to ensure high yield and purity of the final product.

3-(Diethoxymethyl)thiophene has diverse applications, particularly in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: Due to its unique electronic properties, it is explored for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting inflammatory diseases and cancer .

Studies on the interactions of 3-(Diethoxymethyl)thiophene with biological systems indicate that it can modulate various biochemical pathways. The compound's ability to interact with enzymes and receptors suggests potential therapeutic applications. Environmental factors such as temperature and solvent polarity can influence its stability and efficacy in biological systems, affecting its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 3-(Diethoxymethyl)thiophene. These include:

Compound NameDescription
ThiopheneThe parent compound without any substituents; serves as a baseline for comparison.
2,5-DiethoxymethylthiopheneContains diethoxymethyl groups at the second and fifth positions; exhibits different reactivity patterns.
3-MethylthiopheneA thiophene derivative with a methyl group at the third position; differs in chemical properties due to substitution.

Uniqueness

The uniqueness of 3-(Diethoxymethyl)thiophene lies in its diethoxymethyl group, which enhances its solubility and reactivity compared to other thiophenes. This specific substitution allows for tailored modifications that can lead to new derivatives with distinct properties and applications not found in other thiophene derivatives .

XLogP3

2

Wikipedia

3-(diethoxymethyl)thiophene

Dates

Modify: 2023-08-16

Explore Compound Types